molecular formula C10H8FNO3 B14302463 1H-Isoindole-1,3(2H)-dione, 2-(2-fluoroethoxy)- CAS No. 113211-21-5

1H-Isoindole-1,3(2H)-dione, 2-(2-fluoroethoxy)-

Cat. No.: B14302463
CAS No.: 113211-21-5
M. Wt: 209.17 g/mol
InChI Key: ICZXYBNMIQTNJA-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-(2-fluoroethoxy)- is a chemical compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of the fluoroethoxy group in the molecule can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-fluoroethoxy)- typically involves the following steps:

    Formation of Isoindole-1,3(2H)-dione Core: This can be achieved through the cyclization of phthalic anhydride with ammonia or primary amines.

    Introduction of the Fluoroethoxy Group: The fluoroethoxy group can be introduced via nucleophilic substitution reactions using appropriate fluoroethoxy precursors.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2-fluoroethoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(2-fluoroethoxy)- has several scientific research applications, including:

    Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound can be utilized in the development of advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s biological activity can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-fluoroethoxy)- involves its interaction with specific molecular targets and pathways. The fluoroethoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione: The parent compound without the fluoroethoxy group.

    2-(2-Chloroethoxy)-1H-Isoindole-1,3(2H)-dione: A similar compound with a chloroethoxy group instead of a fluoroethoxy group.

Uniqueness

The presence of the fluoroethoxy group in 1H-Isoindole-1,3(2H)-dione, 2-(2-fluoroethoxy)- imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-fluoroethoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZXYBNMIQTNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445032
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-fluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113211-21-5
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2-fluoroethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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